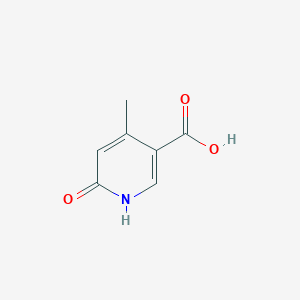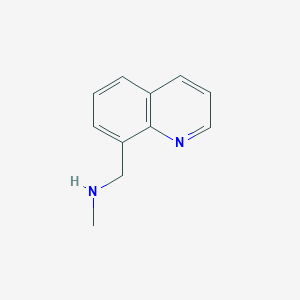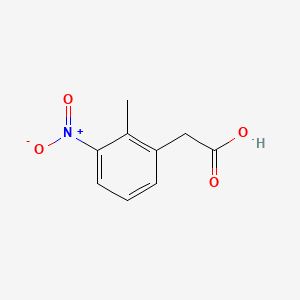
2-Methyl-3-nitrophenylacetic Acid
概要
説明
2-Methyl-3-nitrophenylacetic acid is a chemical compound with the molecular formula C9H9NO4 . It has an average mass of 195.172 Da and a monoisotopic mass of 195.053162 Da .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-nitrophenylacetic acid consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The structure also includes a carboxylic acid group (COOH) and a nitro group (NO2) attached to the phenyl ring .Physical And Chemical Properties Analysis
2-Methyl-3-nitrophenylacetic acid has a density of 1.3±0.1 g/cm3, a boiling point of 377.6±27.0 °C at 760 mmHg, and a flash point of 168.1±12.2 °C . It has a molar refractivity of 48.7±0.3 cm3, a polar surface area of 83 Å2, and a molar volume of 145.0±3.0 cm3 .科学的研究の応用
Application in Electrochemical Sensing
2-Methyl-3-nitrophenylacetic acid has been utilized in the development of electrochemical sensing platforms. A study by Shah et al. (2017) describes how gold-copper alloy nanoparticles modified electrodes were used for the detection of nitro aromatic toxins, including 2-methyl-3-nitrophenylacetic acid. This application demonstrates the potential for sensitive detection of environmental pollutants (Shah et al., 2017).
Use in Photodecarboxylation Studies
Another study highlights the application of 2-methyl-3-nitrophenylacetic acid derivatives in photodecarboxylation research. Shigemoto et al. (2021) investigated zinc photocages constructed using m-nitrophenylacetic acid variants, including 2-methyl-3-nitrophenylacetic acid, for improved photodecarboxylation properties. This research indicates the chemical's role in developing tools for biological applications (Shigemoto et al., 2021).
Role in Analytical Chemistry
Janczura et al. (2021) conducted a study focusing on the use of 2-methyl-3-nitrophenylacetic acid in analytical chemistry. They explored the molecularly imprinted polymer (MIP) method for determining nitroxidative stress products, specifically analyzing 4-hydroxyphenylacetic acid conversion. This showcases the compound's potential in developing selective analytical methods for biomedical research (Janczura et al., 2021).
Synthesis of Ropinirole Hydrochloride
In pharmaceutical research, 2-methyl-3-nitrophenylacetic acid was used in the synthesis of Ropinirole hydrochloride, a medication used to treat Parkinson's disease. Qian (2007) outlined the synthesis process, starting from 2-methyl-3-nitrophenylacetic acid, demonstrating its role in creating important medical treatments (Qian, 2007).
Safety and Hazards
特性
IUPAC Name |
2-(2-methyl-3-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-7(5-9(11)12)3-2-4-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIOFILTAJJDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543082 | |
| Record name | (2-Methyl-3-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-nitrophenylacetic Acid | |
CAS RN |
23876-15-5 | |
| Record name | 2-Methyl-3-nitrobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23876-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methyl-3-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Methyl-3-nitrophenylacetic acid in pharmaceutical chemistry?
A1: 2-Methyl-3-nitrophenylacetic acid serves as a crucial building block in synthesizing various pharmacologically active compounds, particularly dopamine receptor agonists like ropinirole. [, , ]. These agonists are essential in treating conditions like Parkinson's disease by mimicking the action of dopamine in the brain.
Q2: Can you describe a specific synthetic route utilizing 2-Methyl-3-nitrophenylacetic acid to produce a dopamine receptor agonist?
A2: Certainly. One established route utilizes 2-Methyl-3-nitrophenylacetic acid to synthesize ropinirole hydrochloride. This multi-step process involves:
- Amidation: The acyl chloride reacts with dipropylamine to form an amide, specifically N,N-dipropyl-2-methyl-3-nitrophenethylamine. []
- Condensation, Hydrolysis, and Reduction: The resulting amine undergoes a series of reactions including condensation with oxalic acid diethyl ester, hydrolysis, and subsequent reduction to yield 2-nitro-6-[2-(dipropylamino)ethyl]phenylacetic acid. []
- Cyclization and Salt Formation: A final reduction step followed by cyclization and salt formation with hydrochloric acid yields the desired ropinirole hydrochloride. []
Q3: Have there been any studies on the structural characteristics of 2-Methyl-3-nitrophenylacetic acid?
A3: Yes, crystallographic studies have provided insights into the structure of 2-Methyl-3-nitrophenylacetic acid. The molecule exists as a centrosymmetric dimer in its crystal structure due to intermolecular hydrogen bonding between the carboxylic acid groups (O—H⋯O). [] This dimer formation can influence the compound's physical properties, such as melting point and solubility.
Q4: What alternative starting materials or synthetic routes exist for producing dopamine receptor agonists?
A4: Research has explored alternative synthetic approaches. For instance, 4-(β-aminoethyl)indolones, another class of dopamine receptor agonists, can be synthesized starting from 4-methoxybenzeneethanamine or 2-methyl-3-nitrophenylacetic acid. [] The choice of starting materials and synthetic route often depends on factors such as cost-effectiveness, yield, and the desired isomeric purity of the final compound.
Q5: What is the significance of understanding Structure-Activity Relationships (SAR) in this context?
A5: Investigating the SAR of 2-Methyl-3-nitrophenylacetic acid derivatives and related compounds is crucial for optimizing the potency and selectivity of dopamine receptor agonists. [] By systematically modifying the structure and evaluating the resulting changes in biological activity, researchers can identify essential structural features that contribute to the desired pharmacological effect. This knowledge paves the way for designing and synthesizing new and improved therapeutics for conditions like Parkinson's disease.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

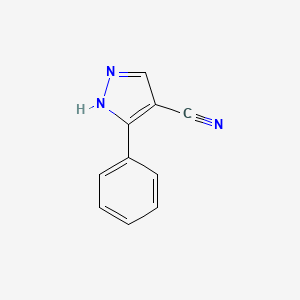
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B1355185.png)


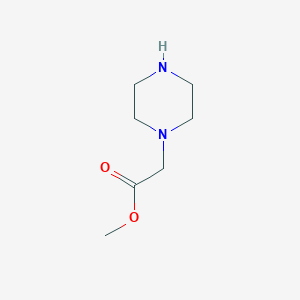
![Methyl thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1355196.png)
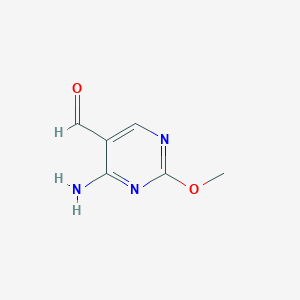
![2-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1355201.png)
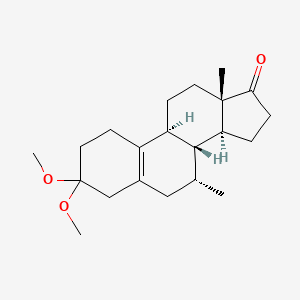
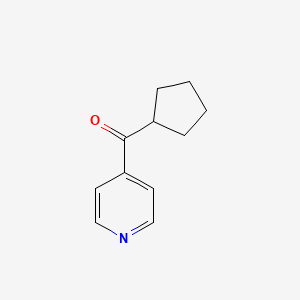
![Pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1355211.png)

